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molecular formula BCl3 B046275 Boron trichloride CAS No. 10294-34-5

Boron trichloride

Cat. No. B046275
M. Wt: 117.2 g/mol
InChI Key: FAQYAMRNWDIXMY-UHFFFAOYSA-N
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Patent
US07091217B2

Procedure details

2-Hydroxy-4-methylbenzonitrile was prepared following a modification of the procedure reported by Makoto Adachi and Tsutomu Sugasawa (Synthetic Communications 1990, 20, 71–84.). To a cold (0° C.) solution of BCl3 (1.0 M in heptane, 12.0 mL, 12.0 mmol) in 1,2-dichloroethane was added neat m-cresol (1.00 mL, 9.56 mmol) followed by CH3SCN (0.83 mL, 12.1 mmol) and AlCl3 (1.38 g, 10.4 mmol). The cooling bath was removed and the resultant mixture was heated to 80° C. for 3 hours then cooled to room temperature. The mixture was poured into 4 N NaOH (35 mL) and the mixture was heated at 80° C. for 45 minutes then cooled to room temperature. The phases were separated and the aqueous phase was extracted with CH2Cl2 (3×50 mL). The aqueous phase was acidified with 6 N HCl (30 mL) and extracted with diethyl ether (3×50 mL). The combined ether extracts were dried (MgSO4) and concentrated. Purification of the crude material by column chromatography on silica gel (20:1 CH2Cl2—EtOAc) provided 1.16 g (91%) of 2-Hydroxy-4-methylbenzonitrile as a white solid. 1H NMR (CDCl3) δ 2.36 (s, 3H), 6.20 (br s, 1H), 6.79–6.81 (m, 2H), 7.38 (d, 1H, J=9 Hz).
Name
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.83 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.38 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
B(Cl)(Cl)Cl.[CH:5]1[C:10]([OH:11])=[CH:9][CH:8]=[CH:7][C:6]=1[CH3:12].CS[C:15]#[N:16].[Al+3].[Cl-].[Cl-].[Cl-]>ClCCCl>[OH:11][C:10]1[CH:5]=[C:6]([CH3:12])[CH:7]=[CH:8][C:9]=1[C:15]#[N:16] |f:3.4.5.6|

Inputs

Step One
Name
Quantity
12 mL
Type
reactant
Smiles
B(Cl)(Cl)Cl
Name
Quantity
1 mL
Type
reactant
Smiles
C1=C(C=CC=C1O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCCl
Step Two
Name
Quantity
0.83 mL
Type
reactant
Smiles
CSC#N
Step Three
Name
Quantity
1.38 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
2-Hydroxy-4-methylbenzonitrile was prepared
CUSTOM
Type
CUSTOM
Details
The cooling bath was removed
TEMPERATURE
Type
TEMPERATURE
Details
then cooled to room temperature
ADDITION
Type
ADDITION
Details
The mixture was poured into 4 N NaOH (35 mL)
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated at 80° C. for 45 minutes
Duration
45 min
TEMPERATURE
Type
TEMPERATURE
Details
then cooled to room temperature
CUSTOM
Type
CUSTOM
Details
The phases were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with CH2Cl2 (3×50 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined ether extracts were dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification of the crude material by column chromatography on silica gel (20:1 CH2Cl2—EtOAc)

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C#N)C=CC(=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.16 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 91.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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